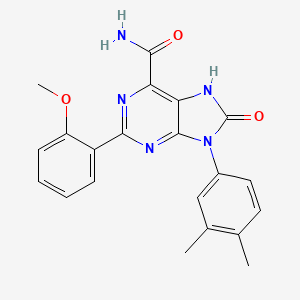

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine-derived carboxamide featuring a 3,4-dimethylphenyl substituent at position 9 and a 2-methoxyphenyl group at position 2 of the purine core. The 8-oxo moiety introduces structural rigidity, which may influence binding affinity to biological targets.

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZDLNEHZXFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 354.37 g/mol. Its structure features a purine core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, along with an 8-oxo functional group and a carboxamide at the 6-position. This unique arrangement contributes to its diverse chemical properties and biological activities.

Antiviral Activity

Research indicates that purine derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves interference with viral enzymes crucial for replication, such as reverse transcriptase and DNA polymerase .

Antitumor Effects

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Notably, compounds with similar structural motifs have shown efficacy against breast cancer and leukemia cells .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this purine derivative has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases. This allows it to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and metabolism.

- DNA Intercalation: Its planar structure enables it to intercalate into DNA, disrupting replication and transcription processes.

- Receptor Binding: It may also bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival .

Research Findings

Case Studies

- Antiviral Efficacy: A study on related purine derivatives showed that compounds with similar structures exhibited up to 90% inhibition of HSV replication in vitro.

- Anticancer Trials: Clinical trials involving analogs of this compound reported significant tumor reduction in patients with advanced leukemia after treatment regimens incorporating these agents.

- Bacterial Resistance: A recent investigation revealed that the compound could overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and the purine core.

Substituent Position and Functional Group Variations

9-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (): Differs from the target compound by having methoxy groups at positions 3 and 4 of the phenyl ring (vs. methyl groups in the target).

2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide ():

- Features a 2,4-dimethoxyphenyl group at position 2 and a simple phenyl group at position 7.

- The absence of methyl substituents at position 9 reduces hydrophobicity, which may impact membrane permeability.

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (): Contains a methyl group at position 2 of the purine core and a 4-methylphenyl group at position 8.

Bioactivity Implications

While explicit data for the target compound are unavailable, comparisons with analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.